25-Hydroxydihydrotachysterol(2) is a significant metabolite of dihydrotachysterol, which is a synthetic derivative of vitamin D. This compound plays a crucial role in calcium metabolism and parathyroid hormone regulation. It is formed through hydroxylation processes in the human body and has been studied for its biological activities, particularly in relation to bone health and calcium homeostasis.
25-Hydroxydihydrotachysterol(2) is primarily synthesized from dihydrotachysterol, which itself is derived from vitamin D. The compound can be obtained through various synthetic routes in the laboratory, allowing for its study and application in scientific research.
This compound falls under the category of steroid hormones and is classified as a vitamin D analog. Its classification is essential for understanding its biological functions and potential therapeutic applications.
The synthesis of 25-hydroxydihydrotachysterol(2) typically involves several chemical reactions, including hydroxylation and the use of chiral reagents. A notable method incorporates a chiral Wittig reagent to construct the hydroxylated side-chain stereoselectively, which is critical for achieving the desired biological activity .
Recent advancements have included the development of deuterated analogs, such as 28,28,28-trideutero-25-hydroxydihydrotachysterol(2), which allow for more precise studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). These isotopically labeled compounds facilitate in vitro and in vivo analysis of metabolic pathways .
The molecular structure of 25-hydroxydihydrotachysterol(2) consists of a steroid backbone with specific hydroxyl groups that contribute to its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.
25-Hydroxydihydrotachysterol(2) undergoes various metabolic transformations in the body. It can be converted to other biologically active forms through enzymatic reactions involving hydroxylation.
Research has shown that 25-hydroxydihydrotachysterol(2) can suppress parathyroid hormone secretion significantly in vitro and in vivo, indicating its role in calcium regulation . The compound's metabolic pathways have been investigated using high-performance liquid chromatography and gas chromatography-mass spectrometry techniques .
The mechanism of action of 25-hydroxydihydrotachysterol(2) involves binding to vitamin D receptors in target tissues, leading to alterations in gene expression related to calcium absorption and metabolism. This binding results in the suppression of parathyroid hormone release, which plays a critical role in maintaining calcium homeostasis.
Studies indicate that both 1α,25-dihydroxydihydrotachysterol(2) and 25-hydroxydihydrotachysterol(2) are effective suppressors of parathyroid hormone levels, with varying degrees of potency compared to other vitamin D analogs .
Relevant analyses have shown that the compound's stability and reactivity are influenced by its structural characteristics, making it suitable for various applications in research and medicine.
25-Hydroxydihydrotachysterol(2) has several applications in scientific research:
Through these applications, 25-hydroxydihydrotachysterol(2) continues to be an important compound for understanding vitamin D physiology and developing new therapeutic strategies.
25-Hydroxydihydrotachysterol(2) (25-OH-DHT2) is a key metabolite derived from dihydrotachysterol₂ (DHT₂), a synthetic vitamin D₂ analog used clinically for calcium regulation. Its molecular formula is C₂₈H₄₆O₂, reflecting the addition of a hydroxyl group to the parent compound DHT₂ (C₂₈H₄₆O) at the C25 position of the side chain [1] [7]. The core structure retains the secosteroid backbone characteristic of vitamin D analogs but features distinct modifications:
Feature | Description |
---|---|
Molecular Formula | C₂₈H₄₆O₂ |
Parent Compound | Dihydrotachysterol₂ (DHT₂; C₂₈H₄₆O) |
Hydroxylation Site | C25 of ergosterol-derived side chain |
A-ring Conformation | 180° rotated (3β-OH mimics 1α-OH position) |
B-ring Modification | Saturated C10-C19 bond (no double bond) |
These structural attributes enable 25-OH-DHT2 to bypass renal activation and directly modulate vitamin D receptor (VDR)-mediated pathways, crucial for its clinical efficacy in renal impairment [7] [9].
The stereochemical divergence of 25-OH-DHT2 from endogenous vitamin D metabolites underpins its unique biological behavior:
A-ring Stereochemistry
Side-Chain Dynamics
Metabolic Fate
Biological activity: 1α,25-(OH)₂DHT₂ exhibits ~10% VDR transactivation potency of natural 1α,25-(OH)₂D₃, while 1β,25-(OH)₂DHT₂ shows negligible activity [2] [8].
Table 2: Stereochemical and Metabolic Comparison with Vitamin D Metabolites
Property | 25-OH-DHT₂ | 25-OH-D₃ | 1α,25-(OH)₂D₃ |
---|---|---|---|
A-ring OH group | 3β-OH (pseudo 1α) | 3β-OH | 1α-OH, 3β-OH |
Activation requirement | None (directly active) | Renal 1α-hydroxylation | Pre-activated |
C10-C19 bond | Saturated | Unsaturated | Unsaturated |
Major hydroxylated forms | 1α,25-(OH)₂DHT₂; 1β,25-(OH)₂DHT₂ | 1α,25-(OH)₂D₃; 24R,25-(OH)₂D₃ | - |
*Human plasma ratios | DHT₂:25-OH-DHT₂:1β,25-(OH)₂DHT₂:1α,25-(OH)₂DHT₂ ≈ 10:1:2:0.1 [2] | N/A | N/A |
Isotopic labeling has been pivotal in elucidating the metabolism and bioactivity of 25-OH-DHT₂. Key advancements include:
Synthesis of Deuterated Analogs
Applications in Metabolic Profiling
Enzyme kinetics: Isotope tracers clarify hydroxylation specificity of CYP27A1/CYP27B1 toward DHT₂ versus vitamins D₂/D₃. Studies show hepatic CYP27A1 efficiently 25-hydroxylates DHT₂ but exhibits reduced activity toward vitamin D₂ [3] [9].
Table 3: Isotopic Labeling Strategies for 25-OH-DHT₂ Studies
Labeled Compound | Synthetic Method | Analytical Application | Key Findings |
---|---|---|---|
28,28,28-²H₃-25-OH-DHT₂ | Wittig-Horner coupling + SN2’ displacement with CuCD₃ | LC-MS/MS metabolic profiling | Identified 1α/1β-hydroxylated metabolites in human plasma [3] |
³H-DHT₂ | Catalytic reduction of vitamin D₂ derivatives | Radioligand assays | Confirmed hepatic 25-hydroxylation as primary activation step [8] |
Insights from Labeling Studies
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1